molecular formula C16H9BrN2O5 B12881137 5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- CAS No. 61472-35-3

5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-

Cat. No.: B12881137
CAS No.: 61472-35-3
M. Wt: 389.16 g/mol
InChI Key: FZBNXVASZGRWEV-UHFFFAOYSA-N
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Description

7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxyquinoline followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: Lacks the bromine and nitrophenyl groups, resulting in different biological activities.

    7-bromoquinoline: Lacks the methoxy and nitrophenyl groups, leading to variations in its chemical reactivity.

    2-nitrophenylquinoline: Lacks the bromine and methoxy groups, affecting its overall properties.

Uniqueness

7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications.

Properties

CAS No.

61472-35-3

Molecular Formula

C16H9BrN2O5

Molecular Weight

389.16 g/mol

IUPAC Name

7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3

InChI Key

FZBNXVASZGRWEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br

Origin of Product

United States

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